(Pent-4-yne-1-sulfonyl)benzene
Description
"(Pent-4-yne-1-sulfonyl)benzene" (systematic name: benzene substituted with a sulfonyl group at position 1 and a pent-4-yne chain) is a sulfone-containing aromatic compound. The sulfonyl group (-SO₂-) is electron-withdrawing, and the pent-4-yne chain introduces an alkyne functionality, which may confer reactivity in click chemistry or polymerization applications. The molecular formula is hypothesized as C₁₁H₁₀O₂S, combining a benzene ring (C₆H₅), sulfonyl group (SO₂), and pent-4-yne (C₅H₇).
Properties
CAS No. |
61772-05-2 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
pent-4-ynylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2 |
InChI Key |
RCVOXWBGQXOQMH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yne-1-sulfonyl)benzene typically involves the reaction of pent-4-yne-1-sulfonyl chloride with benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the sulfonyl chloride acts as the electrophile and benzene as the nucleophile . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonylated benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Pent-4-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms on the ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The alkyne group in the pent-4-yne moiety can undergo addition reactions with various reagents, such as hydrogenation to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Addition Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for hydrogenation reactions.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with various functional groups depending on the electrophile used.
Oxidation and Reduction: Sulfonic acids or sulfonates from oxidation and thiols or sulfides from reduction.
Addition Reactions: Saturated hydrocarbons from hydrogenation of the alkyne group.
Scientific Research Applications
(Pent-4-yne-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Pent-4-yne-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides . These interactions can modulate biological pathways and exert specific effects depending on the context .
Comparison with Similar Compounds
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene (CAS 28611-88-3)
- Molecular Formula : C₁₅H₁₆O₃S
- Structure: A methyl group at position 4 of the benzene ring and a sulfonyl group linked to a 2-phenoxyethyl chain.
- Key Features: The phenoxyethyl group introduces ether and aryl moieties, enhancing steric bulk compared to the linear pent-4-yne chain in the target compound. Potential applications in polymer chemistry due to ether linkages .
1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)
- Molecular Formula : C₁₂H₉FO₂S
- Structure : A fluorine atom at position 4 and a phenylsulfonyl group.
- Key Features :
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene (CAS 28995-88-2)
- Molecular Formula : C₁₅H₁₂O₂S
- Structure : A methyl group at position 4 and a sulfonyl group attached to a phenylethynyl moiety.
- Key Features: The phenylethynyl group introduces a rigid, conjugated system, differing from the linear alkyne in "(Pent-4-yne-1-sulfonyl)benzene." Potential use in materials science for conjugated polymer synthesis .
1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS 852469-75-1)
- Molecular Formula : C₇H₇F₅OS
- Structure : A methoxy group at position 4 and a pentafluorosulfanyl (-SF₅) group.
- Key Features :
Comparative Data Table
*Hypothesized formula based on structural inference.
Key Structural and Functional Insights
- Electronic Effects : Sulfonyl groups universally deactivate the benzene ring, but substituents like fluorine (CAS 312-31-2) or -SF₅ (CAS 852469-75-1) amplify this effect, reducing electrophilic substitution reactivity.
- Steric Considerations : Bulky groups (e.g., phenylethynyl in CAS 28995-88-2) hinder rotational freedom compared to linear chains like pent-4-yne.
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